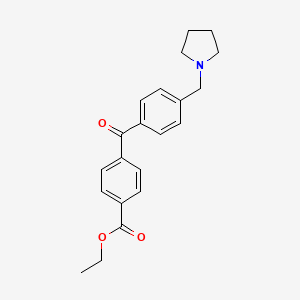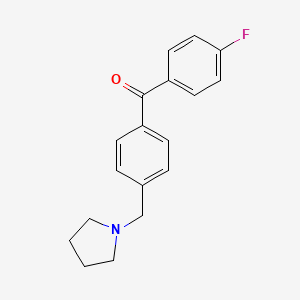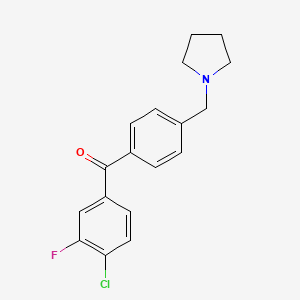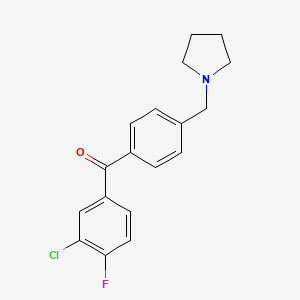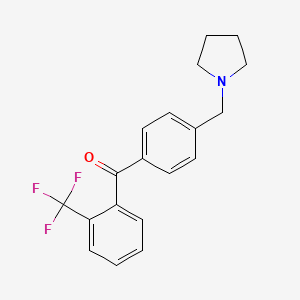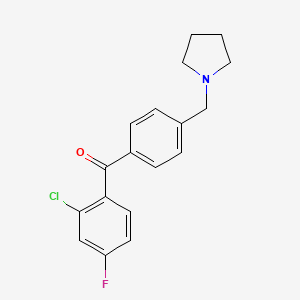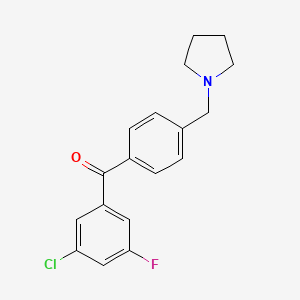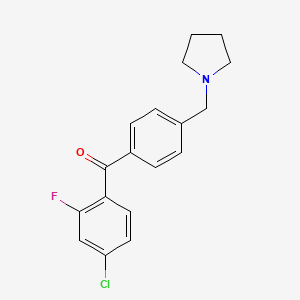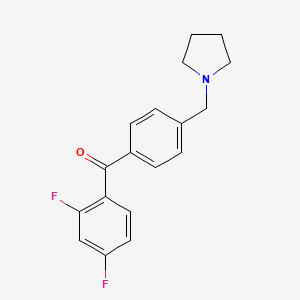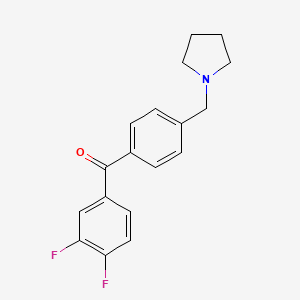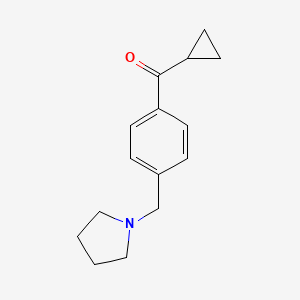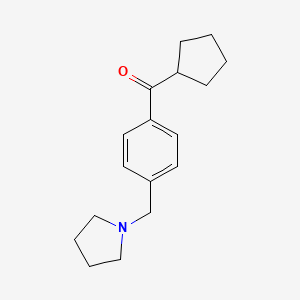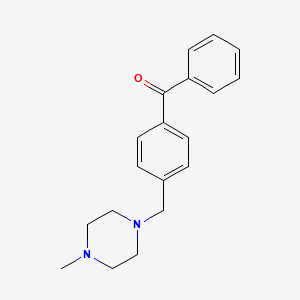
(4-((4-Methylpiperazin-1-yl)methyl)phenyl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-((4-Methylpiperazin-1-yl)methyl)phenyl)(phenyl)methanone” is a new piperazine compound . It has been studied for its anti-nociceptive and anti-inflammatory effects . The compound has shown to decrease the number of writhings induced by acetic acid in a dose-dependent manner . It also reduced oedema formation at all hours of the paw oedema induced by carrageenan test .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1-(phenyl)-1-H-pyrazole-4-carboxylic acid with SOCl2, using DMF as a catalyst to offer the acyl chloride intermediate. This intermediate then reacts with 1-methylpiperazine to provide the final compound .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 234.29 g/mol . Other physical and chemical properties are not available in the retrieved papers.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
A study by Nagaraj, Srinivas, and Rao (2018) explored the synthesis of novel compounds including (4-((4-Methylpiperazin-1-yl)methyl)phenyl)(phenyl)methanone, testing their antibacterial activity against various human pathogenic bacteria. Some compounds showed significant inhibition of bacterial growth, highlighting potential applications in developing new antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).
Synthesis of Amides
Koroleva et al. (2011) synthesized new carboxylic acid amides, including derivatives of (4-((4-Methylpiperazin-1-yl)methyl)phenyl)(phenyl)methanone. These amides were key intermediates in the synthesis of antileukemic agents like imatinib (Koroleva et al., 2011).
Herbicidal and Insecticidal Activities
Wang et al. (2015) reported the synthesis of novel N-phenylpyrazolyl aryl methanones derivatives, including (4-((4-Methylpiperazin-1-yl)methyl)phenyl)(phenyl)methanone. These compounds exhibited favorable herbicidal and insecticidal activities, suggesting their use in agriculture (Wang et al., 2015).
Synthesis of Meperidine Analog
Chang et al. (2006) synthesized several 1-substituted phenyl-(4-phenylpiperidin-4-yl)methanones, including analogs of (4-((4-Methylpiperazin-1-yl)methyl)phenyl)(phenyl)methanone. This was part of a strategy to create meperidine analogs, which are used in pain management (Chang et al., 2006).
Synthesis of Tetrazolopyrimidinyl Methanones
Gein et al. (2020) synthesized (7-Aryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanones by condensing different aromatic aldehydes. This process highlights the versatility in synthesizing various derivatives of (4-((4-Methylpiperazin-1-yl)methyl)phenyl)(phenyl)methanone (Gein et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-20-11-13-21(14-12-20)15-16-7-9-18(10-8-16)19(22)17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSRJTSAWRCXIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642953 |
Source


|
| Record name | {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Methylpiperazin-1-yl)methyl)phenyl)(phenyl)methanone | |
CAS RN |
898783-42-1 |
Source


|
| Record name | {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


